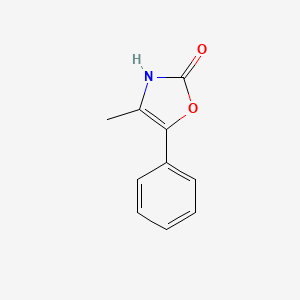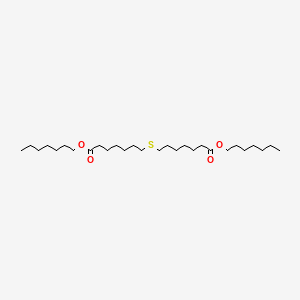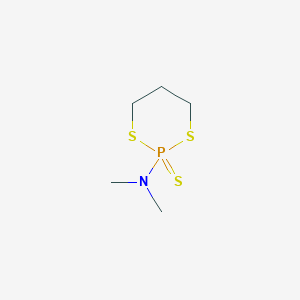
2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dithiaphosphinane ring, which includes sulfur and phosphorus atoms
Preparation Methods
The synthesis of 2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione typically involves the reaction of dimethylamine with a suitable phosphorus-sulfur compound. One common method is the reaction of dimethylamine with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is usually carried out in an inert solvent such as toluene or xylene, and the temperature is carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups. Common reagents for substitution include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted dithiaphosphinanes.
Scientific Research Applications
2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the production of specialty chemicals and as an additive in lubricants and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione can be compared with other similar compounds such as:
Dimethylaminoethanol: Another organophosphorus compound with similar chemical properties but different applications.
Dimethylaminopyridine: A compound used as a catalyst in organic synthesis, with a different structure but similar reactivity.
Dimethylaminophenol: A compound with applications in dye synthesis and other industrial processes.
The uniqueness of this compound lies in its specific structure, which includes a dithiaphosphinane ring, and its ability to undergo a wide range of chemical reactions, making it a versatile reagent in various fields.
Properties
CAS No. |
61040-09-3 |
|---|---|
Molecular Formula |
C5H12NPS3 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
N,N-dimethyl-2-sulfanylidene-1,3,2λ5-dithiaphosphinan-2-amine |
InChI |
InChI=1S/C5H12NPS3/c1-6(2)7(8)9-4-3-5-10-7/h3-5H2,1-2H3 |
InChI Key |
VRIXEJYAOYTBER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P1(=S)SCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


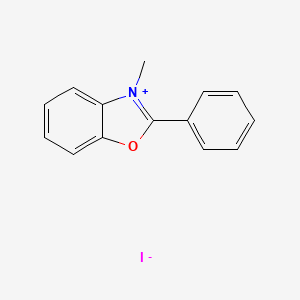
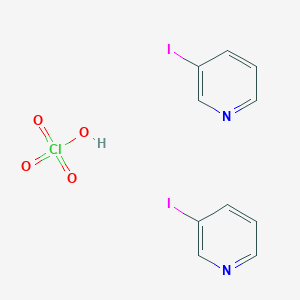
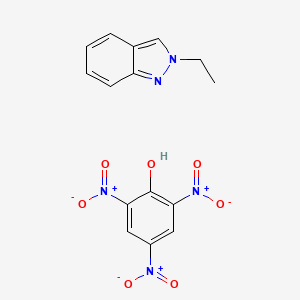
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)

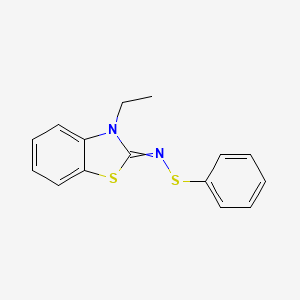
![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)
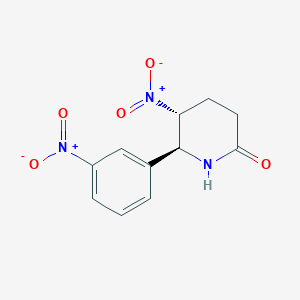
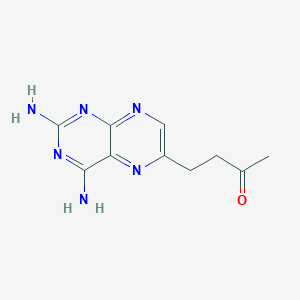
![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)
